Dibenzo-15-crown-5
Overview
Description
Dibenzo-15-crown-5 is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether groups. This compound, specifically, has a cavity size that is well-suited for complexing with sodium ions, making it a valuable compound in various chemical applications .
Mechanism of Action
Target of Action
Dibenzo-15-crown-5 (DB15C5) primarily targets metal ions, particularly sodium and potassium ions . It acts as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity by coordinating with these metal cations .
Mode of Action
DB15C5 interacts with its targets through a process known as complexation. The compound has a unique cyclic structure that forms a cavity, allowing it to encapsulate the metal ions . This encapsulation facilitates the transfer of sodium and potassium ions across interfaces . For instance, DB15C5 has been shown to facilitate the transfer of these ions across the water/1,2-dichloroethane interface .
Biochemical Pathways
The primary biochemical pathway affected by DB15C5 involves the transfer of sodium and potassium ions. The facilitated ion transfer across interfaces impacts various biochemical processes, given the crucial role of these ions in cellular functions .
Result of Action
The primary molecular effect of DB15C5’s action is the facilitated transfer of sodium and potassium ions. This can influence various cellular processes, given the importance of these ions in maintaining cellular homeostasis .
Action Environment
The action of DB15C5 can be influenced by environmental factors. For instance, the efficiency of ion transfer facilitated by DB15C5 can be affected by the properties of the interface across which the ions are being transferred . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules .
Biochemical Analysis
Biochemical Properties
Dibenzo-15-crown-5 has been found to interact with various biomolecules. For instance, it has been reported to form complexes with sodium ions . The nature of these interactions is primarily electrostatic, as the oxygen atoms in the crown ether ring can donate electron pairs to the positively charged sodium ions .
Cellular Effects
It is known that crown ethers can influence cell function by interacting with metal ions that play crucial roles in various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with metal ions. The crown ether ring forms a cavity that is just the right size to accommodate certain metal ions, such as sodium . This can influence the activity of enzymes and other proteins that require these metal ions for their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time
Metabolic Pathways
This compound is likely to interact with various enzymes and cofactors involved in metabolic pathways due to its ability to bind metal ions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with metal ions. These ions can act as “carriers” that help transport the compound to different parts of the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with metal ions. These ions are found in various compartments within the cell, and the compound could potentially be directed to these locations through its interactions with these ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo-15-crown-5 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of catechol with ethylene glycol dichloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dibenzo-15-crown-5 undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in this compound can participate in electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Complexation Reactions: It forms stable complexes with metal cations, particularly sodium and potassium ions.
Common Reagents and Conditions:
Halogenation: Reagents like bromine or iodine in the presence of a catalyst can be used for halogenation reactions.
Complexation: Metal salts such as sodium chloride or potassium chloride are used to form complexes with this compound.
Major Products:
Halogenated Derivatives: These are formed through substitution reactions and have applications in various fields.
Metal Complexes: These complexes are used in phase transfer catalysis and other chemical processes.
Scientific Research Applications
Dibenzo-15-crown-5 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo-15-crown-5: Similar in structure but with a smaller cavity size, making it more suitable for complexing with smaller cations like lithium.
Dibenzo-18-crown-6: Has a larger cavity and is more suitable for complexing with larger cations like potassium.
Uniqueness: Dibenzo-15-crown-5 is unique due to its optimal cavity size for sodium ion complexation, making it particularly useful in applications requiring selective sodium ion transport and extraction .
Properties
IUPAC Name |
2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBFECWPKSRWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327366 | |
Record name | Dibenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14262-60-3 | |
Record name | Dibenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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